Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C14H17ClO2 It is a derivative of cyclopentane, featuring a chlorophenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(4-chlorophenyl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-cyclopentene-1-carboxylate: A structurally similar compound with different functional groups.
1-(4-chlorophenyl)cyclopentane-1-carboxylic acid: The carboxylic acid derivative of the compound.
1-(4-chlorophenyl)cyclopentane-1-methanol: The alcohol derivative obtained through reduction.
Uniqueness
Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ester group makes it more lipophilic compared to its acid and alcohol derivatives, influencing its solubility and interaction with biological membranes.
Properties
CAS No. |
278791-36-9 |
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Molecular Formula |
C14H17ClO2 |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H17ClO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
VCBYKDWYMWVKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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